N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 19044-84-9
VCID: VC17154694
InChI: InChI=1S/C13H11N3O6S/c1-9-2-5-11(6-3-9)23(21,22)14-12-7-4-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3
SMILES:
Molecular Formula: C13H11N3O6S
Molecular Weight: 337.31 g/mol

N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide

CAS No.: 19044-84-9

Cat. No.: VC17154694

Molecular Formula: C13H11N3O6S

Molecular Weight: 337.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide - 19044-84-9

Specification

CAS No. 19044-84-9
Molecular Formula C13H11N3O6S
Molecular Weight 337.31 g/mol
IUPAC Name N-(2,4-dinitrophenyl)-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C13H11N3O6S/c1-9-2-5-11(6-3-9)23(21,22)14-12-7-4-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3
Standard InChI Key BSMGLWLOVYYCNM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide features a sulfonamide group (-SO₂NH-) linked to a para-methylbenzene ring and a 2,4-dinitrophenyl moiety. The sulfonyl group (O=S=O) contributes to the compound’s rigidity and crystallinity, a hallmark of sulfonamides . The electron-withdrawing nitro groups (-NO₂) on the phenyl ring enhance electrophilic reactivity, while the methyl group (-CH₃) introduces steric and electronic modifications to the benzene ring.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O₆S
Molecular Weight337.31 g/mol
CAS Number19044-84-9
Functional GroupsSulfonamide, Dinitrophenyl
Predicted SolubilityLow in water; soluble in DMSO

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of analogous sulfonamide derivatives reveals characteristic bands:

  • S=O asymmetric stretch: 1340–1360 cm⁻¹

  • S=O symmetric stretch: 1150–1170 cm⁻¹

  • N-H stretch (amide): 3250–3300 cm⁻¹ .
    Nuclear magnetic resonance (¹H NMR) data for related compounds show distinct signals for the methyl group (δ ~2.3 ppm) and aromatic protons (δ ~7.2–8.0 ppm) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a two-step process:

  • Sulfonylation: 4-Methylbenzene-1-sulfonyl chloride reacts with 2,4-dinitroaniline in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

    Ar-SO₂Cl + H₂N-Ar’ → Ar-SO₂-NH-Ar’ + HCl\text{Ar-SO₂Cl + H₂N-Ar' → Ar-SO₂-NH-Ar' + HCl}

    Yields for analogous reactions range from 40% to 72%, depending on reaction conditions .

  • Purification: Crude product is recrystallized from ethanol or chloroform to achieve >95% purity .

Reactivity Profile

  • Nucleophilic Substitution: The sulfonamide’s NH group can participate in reactions with electrophiles (e.g., acyl chlorides).

  • Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may cleave to regenerate sulfonic acid and amine precursors.

  • Reduction: The nitro groups can be reduced to amines using catalysts like palladium on carbon, enabling further functionalization.

Applications in Research and Industry

Biochemical Probes

The compound’s electron-deficient aromatic system makes it a candidate for:

  • Fluorescence quenching studies in protein-ligand interactions.

  • Electrochemical sensors for detecting thiol-containing biomolecules.

Pharmaceutical Intermediate

Functionalization of the sulfonamide or nitro groups could yield derivatives with enhanced bioactivity. For example:

  • Anticancer agents: Nitroreductase-activated prodrugs.

  • Antibiotics: Hybrids with β-lactam or quinolone motifs .

Comparative Analysis with Analogues

N-(2,4-Dinitrophenyl)-2,4-dinitrobenzene-1-sulfonamide

This analogue (CAS No. 61096-18-2) features additional nitro groups on the sulfonamide benzene ring:

  • Molecular Weight: 413.28 g/mol

  • Reactivity: Enhanced electrophilicity due to three nitro groups.

  • Applications: Primarily used as a synthetic intermediate for high-energy materials .

Table 2: Structural and Functional Comparison

PropertyN-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamideN-(2,4-Dinitrophenyl)-2,4-dinitrobenzene-1-sulfonamide
Molecular FormulaC₁₃H₁₁N₃O₆SC₁₂H₇N₅O₁₀S
Nitro Groups23
BioactivityModerate antimicrobialLimited data
Synthetic UseBiochemical probesEnergetic materials

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